

Acalisib potency selective inhibition

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Compound Focus: Acalisib

CAS No.: 870281-34-8

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Acalisib (GS-9820) Application Notes

Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a second-generation, potent, and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform [1] [2]. PI3K δ is a key signal transduction molecule predominantly expressed in hematopoietic and immune cells, playing a critical role in B-cell development, proliferation, and survival [3] [2]. By selectively inhibiting PI3K δ , **Acalisib** disrupts constitutive PI3K pathway activation in malignant B cells, leading to reduced cell proliferation and induction of apoptosis [1] [2].

Biochemical and Cellular Potency Profile

The selectivity and potency of **Acalisib** have been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity.

Table 1: Biochemical Selectivity of Acalisib against PI3K Isoforms and Related Kinases

Target	IC ₅₀ (nM)	Selectivity Fold (vs. PI3K δ)	Source/Assay
p110 δ (PI3K δ)	12.7 - 14 nM	1x	ADP-Glo Kinase Assay [4]
p110 γ (PI3K γ)	1,389 nM	~109-fold	ADP-Glo Kinase Assay [4]
p110 β (PI3K β)	3,377 nM	~266-fold	ADP-Glo Kinase Assay [4]
p110 α (PI3K α)	5,441 nM	~428-fold	ADP-Glo Kinase Assay [4]
hVps34	12,682 nM	~999-fold	Not Specified [4]
DNA-PK	18,749 nM	~1,476-fold	Not Specified [4]
mTOR	>10,000 nM	>787-fold	Not Specified [4]

Table 2: Cellular Activity of Acalisib

Assay Description	Cellular System/Stimulus	Readout	Result (EC ₅₀ /IC ₅₀)
Basophil Activation	Human basophils / anti-IgE	CD63 expression	14 nM [1]
pAKT Inhibition	Mouse B cells / anti-mouse IgD	pAKT (Flow Cytometry)	Significant inhibition observed [4]
pAKT Inhibition	Fibroblasts / PDGF	pAKT	50% reduction at 11,585 nM [4]
pAKT Inhibition	Fibroblasts / LPA	pAKT	50% reduction at 2,069 nM [4]

In Vivo Efficacy and Clinical Data

Acalisib has demonstrated anti-tumor activity in preclinical models and has been evaluated in a Phase 1b clinical trial for lymphoid malignancies.

Preclinical In Vivo Efficacy: In a study investigating the contribution of PI3K isoforms to obesity, **Acalisib** (10 mg/kg) showed no significant effect on body weight in obese hyperphagic *ob/ob* mice. In contrast, this dose was sufficient to reduce the growth of multiple myeloma xenografts in mice, indicating its potency in hematological malignancy models [4].

Clinical Trial Summary (NCT01705847): A Phase 1b, open-label, dose-escalation and expansion study evaluated the safety and efficacy of **Acalisib** monotherapy in adults with recurrent lymphoid malignancies [1].

- **Dosing:** Oral **Acalisib** was tested at 50, 100, 200, and 400 mg twice daily. The maximum tolerated dose (MTD) was not determined within this range.
- **Efficacy:** The overall response rate (ORR) across all doses was 42.1% (16 partial responses). In the 400 mg twice-daily expansion cohort (n=29), the ORR was 41.4%. A higher ORR was observed in patients with Chronic Lymphocytic Leukemia (CLL) (53.3%) compared to those with Non-Hodgkin's Lymphoma/Hodgkin's Lymphoma (NHL/HL) (28.6%) [1].
- **Safety:** The most frequent treatment-emergent adverse events considered related to **Acalisib** were diarrhea, rash, elevated liver transaminases, and infections. Grade ≥ 3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) occurred in 10.5% and 7.9% of patients, respectively, but often resolved after dose interruption [1].

Experimental Protocols

While the search results provide descriptions of assay outcomes, they do not contain the step-by-step, detailed methodologies required for full experimental replication. The following points summarize the general experimental approaches referenced.

Biochemical Kinase Inhibition Assay:

- **Principle:** ADP-Glo Kinase Assay, which measures the ADP produced by a kinase reaction.
- **Key Components:** Purified PI3K enzymes (e.g., p110 δ /p85 α), test compound (**Acalisib**), ATP, and PIP2 substrate.
- **Procedure Summary:** The compound is serially diluted and incubated with the kinase enzyme and substrates. The reaction is stopped, and the ADP-Glo Reagent is added to terminate the kinase reaction and deplete residual ATP. A second reagent is then added to convert ADP to ATP, which is detected using a luciferase/luciferin reaction. The resulting luminescence is inversely proportional to kinase activity.
- **Data Analysis:** IC₅₀ values are calculated from the dose-response curves of percent inhibition versus compound concentration [4].

Cellular pAKT Inhibition Assay:

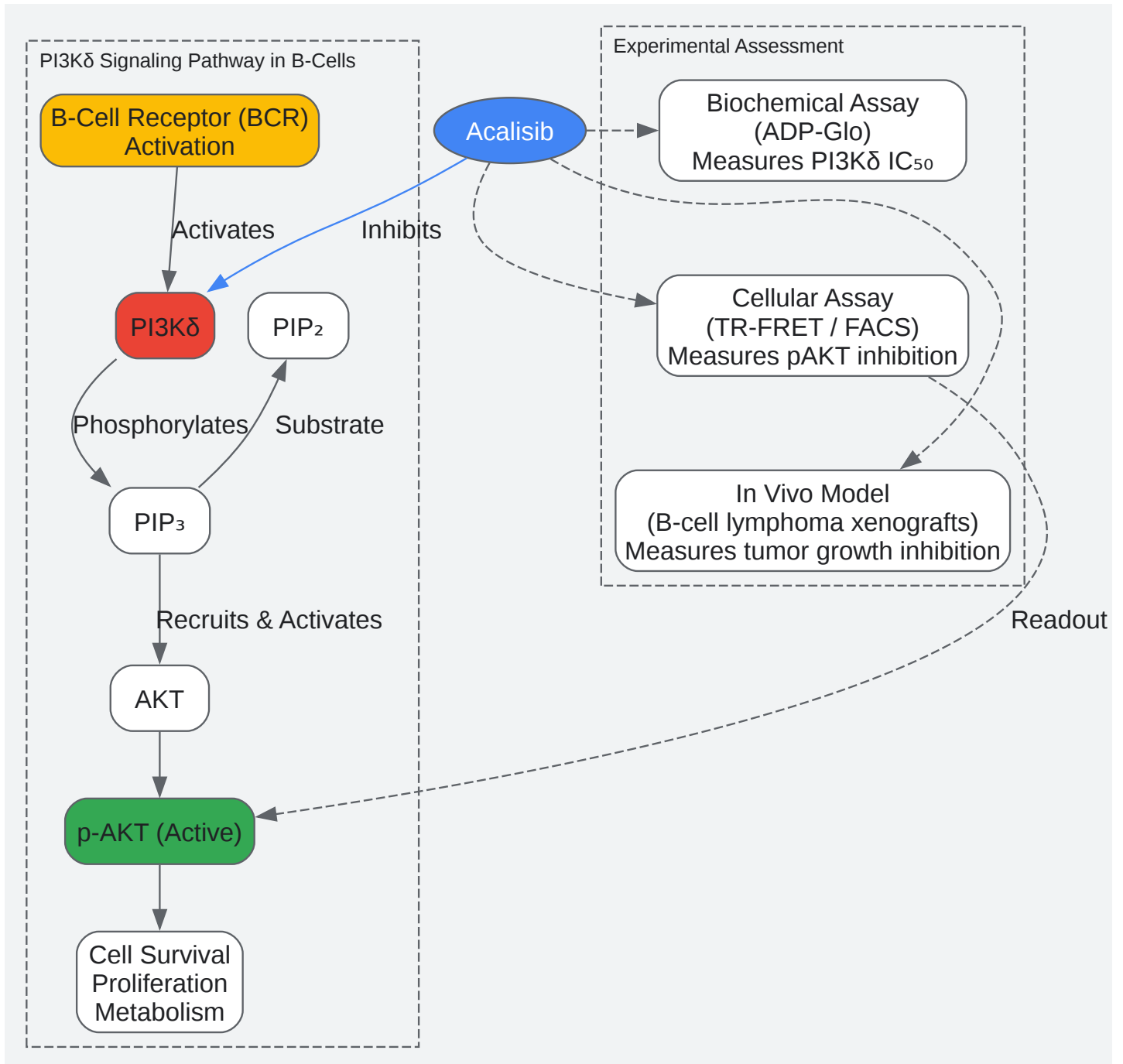
- **Cell Lines:** Raji (B-cell lymphoma), Farage (B-cell lymphoma), or isolated primary mouse B cells.
- **Stimulation:** Cells are stimulated with anti-human IgM or anti-mouse IgD to activate the B-cell receptor and downstream PI3K δ signaling.
- **Treatment & Lysis:** Cells are treated with a concentration range of **Acalisib**, followed by cell lysis.
- **Detection (TR-FRET):** Phospho-AKT (Ser473) levels are quantified using a TR-FRET-based cellular assay kit (e.g., Cisbio phospho-AKT kit). This technology relies on antibody-specific, time-resolved fluorescence resonance energy transfer for a highly sensitive and homogeneous readout [3].
- **Alternative Detection (FACS):** For in vivo pharmacodynamic studies, whole blood from treated animals is collected and stimulated. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against pAKT. The levels of pAKT are analyzed using flow cytometry (e.g., Guava easyCyte HT) [3].

In Vivo Efficacy Study Protocol (Representative):

- **Animal Model:** Immunodeficient mice (e.g., SCID, NCG) implanted with human B-cell lymphoma xenografts (e.g., MINO, TMD8 cells). Mice are often pre-treated with cyclophosphamide for myeloablation.
- **Dosing:** Mice are randomized into control and treatment groups. **Acalisib** is typically administered orally, often formulated in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [4] [5]. Dosing regimens vary but can be twice daily.
- **Endpoint Measurements:** Tumor volume is measured regularly. The study continues until vehicle-treated tumors reach a predetermined size. Data is presented as best percent change from baseline or tumor growth inhibition [3] [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by **Acalisib** and the key experimental approaches for its evaluation.



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Summary and Research Context

Acalisib is a well-characterized, selective PI3K δ inhibitor with demonstrated preclinical and clinical activity in B-cell malignancies. Its high selectivity profile may offer a differentiated safety and efficacy profile compared to earlier, less selective PI3K inhibitors. However, like other agents in its class, its clinical use requires careful management of adverse events such as transaminase elevations and infections [1] [2]. The development of **Acalisib** and other next-generation PI3K δ inhibitors like BGB-10188 [3] highlights the ongoing effort to refine targeted therapy in hematological cancers by improving selectivity and managing toxicity.

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References

1. Final results of a phase 1b study of the safety and efficacy ... [pmc.ncbi.nlm.nih.gov]
2. Research advances on selective phosphatidylinositol 3 ... [sciencedirect.com]
3. A highly selective PI3K δ inhibitor BGB-10188 shows ... [pmc.ncbi.nlm.nih.gov]
4. Acalisib (GS-9820) | PI3K Inhibitor [medchemexpress.com]
5. acalisib (GS-9820) | PI3K inhibitor - Selleck Chemicals [selleckchem.com]

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